REACTION_CXSMILES
|
[CH3:1][NH:2][C:3](=[O:5])[CH3:4].[H-].[Na+].[CH3:8][C:9]1([O:12][CH2:13][CH2:14]OS(C2C=CC(C)=CC=2)(=O)=O)[CH2:11][CH2:10]1>O1CCCC1>[CH3:1][N:2]([CH2:14][CH2:13][O:12][C:9]1([CH3:8])[CH2:11][CH2:10]1)[C:3](=[O:5])[CH3:4] |f:1.2|
|
Name
|
|
Quantity
|
176.9 mg
|
Type
|
reactant
|
Smiles
|
CNC(C)=O
|
Name
|
|
Quantity
|
122.9 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
toluene-4-sulfonic acid 2-(1-methylcyclopropoxy)ethyl ester
|
Quantity
|
670.1 mg
|
Type
|
reactant
|
Smiles
|
CC1(CC1)OCCOS(=O)(=O)C1=CC=C(C=C1)C
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir at room temperature for 22 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
ADDITION
|
Details
|
add it dropwise to the reaction mixture
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
TEMPERATURE
|
Details
|
heat
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
STIRRING
|
Details
|
to stir for 26 hours
|
Duration
|
26 h
|
Type
|
TEMPERATURE
|
Details
|
Cool
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
CUSTOM
|
Details
|
remove the solvent in vacuo
|
Type
|
DISSOLUTION
|
Details
|
Dissolve the residue in methylene chloride
|
Type
|
WASH
|
Details
|
wash with brine (1×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Dry the organic layer with magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
Filter
|
Type
|
CUSTOM
|
Details
|
remove the solvent in vacuo
|
Type
|
CUSTOM
|
Details
|
to afford 276.9 mg of crude material
|
Type
|
CUSTOM
|
Details
|
Purify the residue by Biotage chromatography (50% EtOAc/Hexanes to 30% MeOH/EtOAc)
|
Reaction Time |
22 h |
Name
|
|
Type
|
product
|
Smiles
|
CN(C(C)=O)CCOC1(CC1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 83.3 mg | |
YIELD: CALCULATEDPERCENTYIELD | 20.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |